(16R)-Dihydrositsirikine: A Technical Guide to its Discovery and Isolation from Catharanthus roseus
(16R)-Dihydrositsirikine: A Technical Guide to its Discovery and Isolation from Catharanthus roseus
For Researchers, Scientists, and Drug Development Professionals
Introduction
(16R)-Dihydrositsirikine is a Corynanthe-type terpenoid indole (B1671886) alkaloid and a natural product identified in the medicinal plant Catharanthus roseus (L.) G. Don. This plant, a member of the Apocynaceae family, is a rich source of over 130 such alkaloids, some of which, like vinblastine (B1199706) and vincristine, are indispensable chemotherapeutic agents. While not as extensively studied as its more famous counterparts, (16R)-Dihydrositsirikine and its stereoisomers, such as the sitsirikines and isositsirikines, are part of the complex alkaloid profile of C. roseus. This technical guide provides a comprehensive overview of the discovery and isolation of (16R)-Dihydrositsirikine, detailing generalized experimental protocols for its extraction and purification from Catharanthus roseus. Due to the limited availability of specific data for (16R)-Dihydrositsirikine in publicly accessible literature, this guide combines established methods for the isolation of indole alkaloids from this plant with the known chemical properties of the target compound.
Chemical Properties of (16R)-Dihydrositsirikine
A clear understanding of the physicochemical properties of (16R)-Dihydrositsirikine is fundamental to developing effective isolation and characterization protocols.
| Property | Value |
| Molecular Formula | C₂₁H₂₈N₂O₃ |
| Molecular Weight | 356.47 g/mol |
| CAS Number | 6519-26-2 |
| Class | Terpenoid Indole Alkaloid (Corynanthe type) |
Discovery and Initial Characterization
The initial identification of dihydrositsirikine and related isomers from Catharanthus roseus was reported in the early 1980s. Research by Kohl and colleagues led to the isolation of N-oxides of sitsirikine (B1171667) and dihydrositsirikine from the plant. Subsequent work by the same research group in 1984 detailed the isolation of 16R-19,20-E-isositsirikine and 16R-19,20-Z-isositsirikine from cell suspension cultures of Catharanthus roseus, with structural elucidation carried out using spectroscopic methods. The absolute configuration of the related isositsirikine (B207786) was determined through enzymatic conversion from geissoschizine, a known precursor in the biosynthesis of indole alkaloids.
Experimental Protocols: Isolation of (16R)-Dihydrositsirikine
Plant Material and Extraction
-
Plant Material: Dried and powdered leaves of Catharanthus roseus.
-
Extraction Solvent: Methanol (B129727) or a mixture of methanol and water.
-
Procedure:
-
Macerate the powdered plant material in the extraction solvent at room temperature for 24-48 hours with occasional stirring.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process with the plant residue to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Liquid-Liquid Partitioning
This step is crucial for the separation of alkaloids from other plant constituents.
-
Reagents: 2% (v/v) aqueous sulfuric acid, dichloromethane (B109758) (or chloroform), and ammonium (B1175870) hydroxide.
-
Procedure:
-
Dissolve the crude extract in 2% aqueous sulfuric acid to protonate the alkaloids, rendering them water-soluble.
-
Wash the acidic aqueous solution with dichloromethane to remove non-polar and neutral impurities.
-
Make the aqueous layer basic (pH 9-10) by the dropwise addition of ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the alkaloids from the basified aqueous solution with dichloromethane. Repeat the extraction multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a crude alkaloid mixture.
-
Chromatographic Purification
Further purification of the crude alkaloid mixture is necessary to isolate (16R)-Dihydrositsirikine.
-
Techniques: Column chromatography and/or preparative Thin Layer Chromatography (TLC).
-
Stationary Phase: Silica (B1680970) gel or alumina.
-
Mobile Phase: A gradient of non-polar to polar solvents, such as hexane, ethyl acetate, and methanol.
-
Procedure:
-
Subject the crude alkaloid mixture to column chromatography over silica gel.
-
Elute the column with a solvent gradient of increasing polarity.
-
Collect fractions and monitor by TLC using a suitable solvent system and a visualizing agent (e.g., Dragendorff's reagent or UV light).
-
Pool fractions containing the compound of interest based on their TLC profiles.
-
If necessary, perform further purification of the enriched fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure (16R)-Dihydrositsirikine.
-
Quantitative Data
Specific quantitative data on the yield of (16R)-Dihydrositsirikine from Catharanthus roseus is not well-documented. The concentration of minor alkaloids in the plant is typically low. For context, the yields of some of the more abundant alkaloids from C. roseus are presented below. It is important to note that these values can vary significantly depending on the plant variety, growing conditions, and extraction methodology.
| Alkaloid | Plant Part | Yield (mg/g dry weight) |
| Catharanthine | Leaves | 0.1 - 0.6 |
| Vindoline | Leaves | 0.5 - 3.0 |
| Ajmalicine | Roots | 0.2 - 1.0 |
| Serpentine | Roots | 0.1 - 0.5 |
Visualizations
Biosynthetic Pathway of Corynanthe Alkaloids
(16R)-Dihydrositsirikine belongs to the Corynanthe class of indole alkaloids. Its biosynthesis originates from the precursors tryptamine (B22526) (from the shikimate pathway) and secologanin (B1681713) (from the mevalonate (B85504) or MEP/DOXP pathway). These condense to form strictosidine, the central intermediate for all terpenoid indole alkaloids.
Caption: Generalized biosynthetic pathway of Corynanthe-type alkaloids.
Experimental Workflow for Alkaloid Isolation
The following diagram illustrates the logical steps involved in the generalized acid-base extraction and purification of alkaloids from Catharanthus roseus.
Caption: Workflow for the isolation of indole alkaloids from C. roseus.
Biological Activity
There is a notable lack of specific studies on the biological activities of (16R)-Dihydrositsirikine. However, the broader class of terpenoid indole alkaloids from Catharanthus roseus is known to exhibit a wide range of pharmacological effects, with cytotoxicity being a prominent feature of many of these compounds. The dimeric indole alkaloids, vinblastine and vincristine, are potent anticancer agents that function by inhibiting microtubule formation and inducing apoptosis. While it is plausible that (16R)-Dihydrositsirikine may possess some biological activity, further research is required to elucidate its specific pharmacological profile. The general cytotoxicity of many indole alkaloids suggests that this compound could be a candidate for screening in anticancer and other bioassays.
Conclusion
(16R)-Dihydrositsirikine is one of the many terpenoid indole alkaloids produced by the medicinally important plant Catharanthus roseus. While its discovery dates back to the 1980s, specific details regarding its isolation from the whole plant and its biological activities are not extensively documented in publicly available scientific literature. This guide provides a framework for its isolation based on established protocols for related alkaloids from the same source. The biosynthetic pathway and a generalized isolation workflow are presented to aid researchers in this field. Further investigation is warranted to fully characterize the pharmacological potential of (16R)-Dihydrositsirikine and to determine its concentration in various tissues of C. roseus. Such studies will contribute to a more complete understanding of the complex chemical diversity of this vital medicinal plant.
